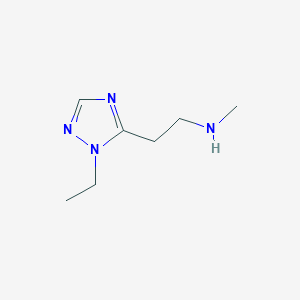
2-(1-Ethyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine typically involves the following steps:
Formation of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: This intermediate can be synthesized through the reaction of ethyl hydrazine with formic acid under controlled conditions.
N-Methylation: The carbaldehyde group is then converted to an amine group through reductive amination, followed by methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.
Reduction Products: Amine derivatives, including secondary and tertiary amines.
Substitution Products: Substituted triazoles with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: Employed in the production of agrochemicals and as a corrosion inhibitor in industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways.
Comparison with Similar Compounds
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine is unique due to its specific structural features and biological activity. Similar compounds include:
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: A related triazole derivative with different functional groups.
2-(1H-1,2,4-Triazol-5-ylthio)ethanamine: Another triazole derivative with a thioether group.
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: A close structural analog with a different amine group.
These compounds share the triazole core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(2-ethyl-1,2,4-triazol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C7H14N4/c1-3-11-7(4-5-8-2)9-6-10-11/h6,8H,3-5H2,1-2H3 |
InChI Key |
VANYDOICGQXSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


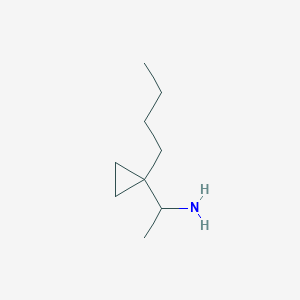
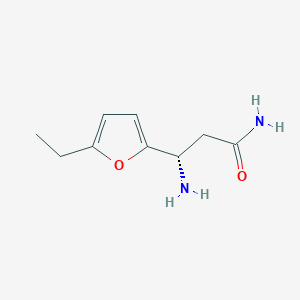
![5,8-Dioxaspiro[3.5]nonan-2-one](/img/structure/B15323796.png)
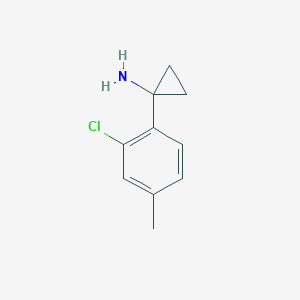
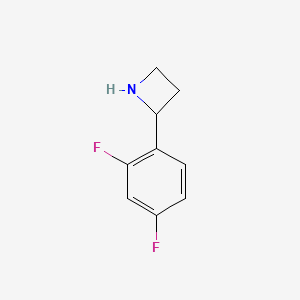
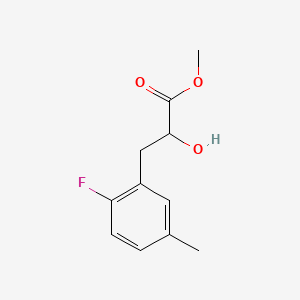
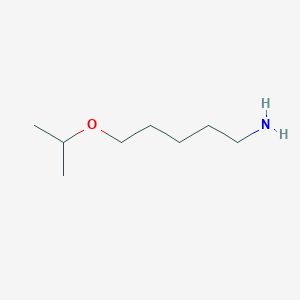

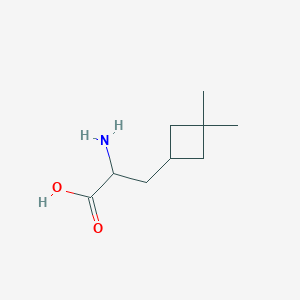

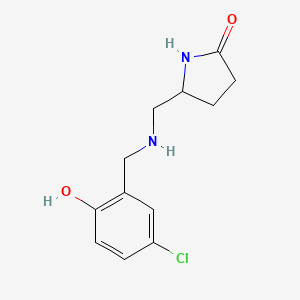
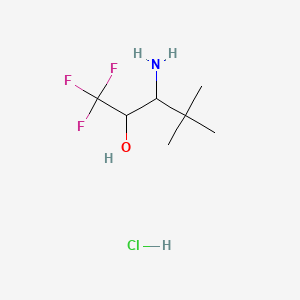
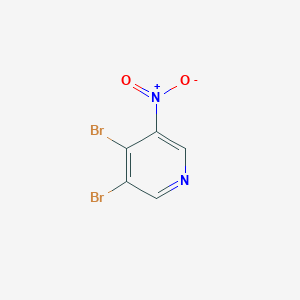
![2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
